![molecular formula C8H12N2O2 B14548170 4-[(Dimethylamino)methylidene]piperidine-2,3-dione CAS No. 62205-93-0](/img/structure/B14548170.png)
4-[(Dimethylamino)methylidene]piperidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dimethylamino)methylidene]piperidine-2,3-dione is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines that contain a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methylidene]piperidine-2,3-dione typically involves the reaction of piperidine derivatives with dimethylamine and appropriate reagents to introduce the dimethylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methylidene]piperidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
4-[(Dimethylamino)methylidene]piperidine-2,3-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methylidene]piperidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)piperidine: A related compound with similar structural features but lacking the methylene group.
Pyrrolidine: Another heterocyclic amine with a five-membered ring structure.
Uniqueness
4-[(Dimethylamino)methylidene]piperidine-2,3-dione is unique due to the presence of both the dimethylamino group and the methylene group, which can confer distinct chemical and biological properties
Properties
CAS No. |
62205-93-0 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-(dimethylaminomethylidene)piperidine-2,3-dione |
InChI |
InChI=1S/C8H12N2O2/c1-10(2)5-6-3-4-9-8(12)7(6)11/h5H,3-4H2,1-2H3,(H,9,12) |
InChI Key |
WLKLLVUCAJHTNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1CCNC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


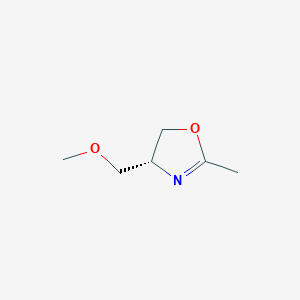
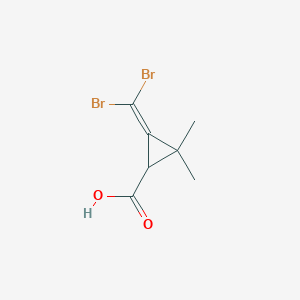
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan](/img/structure/B14548110.png)
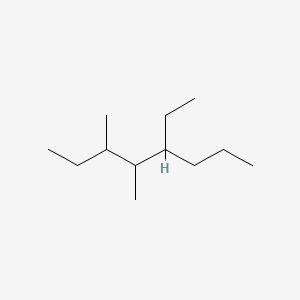
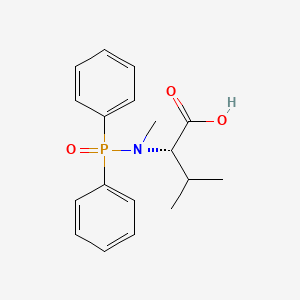
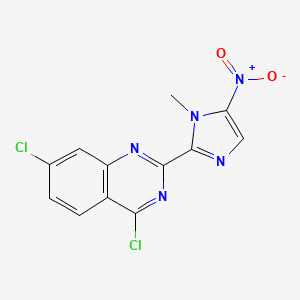
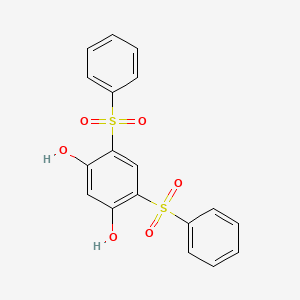



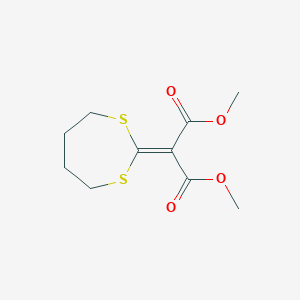

![Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate](/img/structure/B14548183.png)
![5,10-Ethanopyridazino[3,4-b]quinoxaline](/img/structure/B14548194.png)
